molecular formula C19H19N5O3S B2470184 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941947-09-7

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2470184
CAS RN: 941947-09-7
M. Wt: 397.45
InChI Key: KTGHKWNYFJGWRV-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as Compound A, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown that thiazolo[3,2-a]pyridines and related compounds can be synthesized via simple methods from readily accessible precursors, demonstrating the versatility of these molecules in heterocyclic synthesis (Ammar et al., 2005). Such compounds have been synthesized to investigate their structure-activity relationships, with a focus on improving metabolic stability and reducing toxicity (Stec et al., 2011). This research provides a foundation for the development of new molecules with potential therapeutic applications.

Anticancer Activity

Several studies have synthesized new derivatives incorporating the pyridine linked thiazole and evaluated their antiproliferative activities against various cancer cell lines. Compounds have shown promising anticancer activity, highlighting the potential of these molecules in cancer therapy (Alqahtani & Bayazeed, 2020). Additionally, modifications to these compounds, such as replacing the acetamide group with alkylurea, have been explored to retain antiproliferative activity while reducing toxicity, further emphasizing their potential as anticancer agents (Wang et al., 2015).

Molecular Docking Studies

Molecular docking studies have been conducted to provide valuable insights into the binding sites of synthesized compounds with targets such as Rho-associated protein kinase (ROCK-1). These studies aim to understand the interactions at the molecular level that contribute to the compounds' biological activities, offering a direction for designing more effective and selective therapeutic agents (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-27-16-7-3-2-6-15(16)23-18(26)24-19-22-14(12-28-19)9-17(25)21-11-13-5-4-8-20-10-13/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGHKWNYFJGWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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